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Compound of Interest

Compound Name: Cholesteryl heptanoate

Cat. No.: B072216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl
heptanoate as a key component in advanced drug delivery systems. Cholesteryl heptanoate,

a cholesteryl ester, is a lipid biomaterial that can be formulated into various nanocarriers, such

as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), to improve the

therapeutic efficacy of encapsulated drugs. Its biocompatibility and ability to form stable lipid

matrices make it a promising excipient for controlled release and targeted delivery applications.

[1][2][3]

Physicochemical Properties of Cholesteryl Heptanoate
Cholesteryl heptanoate's physical and chemical characteristics are crucial for the design and

performance of lipid-based nanoparticles.[4] As a liquid crystal composition, it can undergo

phase transitions at specific temperatures, a property that can be leveraged in drug delivery

system design.[1][5]
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Property Value Reference

Synonyms
Cholesterol Heptanoate,

Cholesteryl enanthate
[1][6][7]

CAS Number 1182-07-6 [1][6][7]

Molecular Formula C₃₄H₅₈O₂ [4][6]

Molecular Weight 498.82 g/mol [1][6]

Melting Point 111.4 °C [1]

Boiling Point 553.5 °C [1]

Appearance Solid [4]

Application Note 1: Formulation of Solid Lipid
Nanoparticles (SLNs)
SLNs are colloidal carriers made from a solid lipid matrix, offering high stability and controlled

release for both lipophilic and hydrophilic drugs.[8][9] Cholesteryl heptanoate can serve as

the primary solid lipid or be part of a lipid blend to form the nanoparticle core.

Representative Quantitative Data for Cholesteryl Ester-
Based SLNs
The following table summarizes typical physicochemical parameters for SLNs formulated with

cholesteryl esters, providing a benchmark for developing cholesteryl heptanoate-based

systems.
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Parameter Typical Range Description

Particle Size (Z-average) 50 - 450 nm
Influences stability, cellular

uptake, and biodistribution.[9]

Polydispersity Index (PDI) < 0.3
Indicates a narrow and uniform

particle size distribution.[9]

Zeta Potential (ZP) approx. |±30 mV|

A high absolute value suggests

good colloidal stability due to

electrostatic repulsion.[9]

Encapsulation Efficiency

(EE%)
> 80%

The percentage of the initial

drug amount successfully

entrapped within the

nanoparticles.

Drug Loading (DL%) 1 - 10%

The weight percentage of the

drug relative to the total weight

of the nanoparticle.

Note: Data is representative of SLNs formulated with various cholesteryl esters (e.g.,

cholesteryl butyrate, cholesteryl oleate) and serves as a guideline.[10][11][12] Actual values will

depend on the specific drug, formulation, and process parameters.

Experimental Protocol: SLN Preparation via High-
Pressure Homogenization (HPH)
This protocol describes the hot homogenization technique, a widely used and scalable method

for producing SLNs.[13]

Materials:

Cholesteryl Heptanoate (Solid Lipid)

Drug (hydrophobic or hydrophilic)

Surfactant (e.g., Poloxamer 188, Tween® 80)
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Co-surfactant (optional, e.g., Soy Lecithin)

Purified Water

Equipment:

High-shear homogenizer (e.g., Ultra-Turrax®)

High-pressure homogenizer

Water bath or heating mantle

Magnetic stirrer

Procedure:

Preparation of Lipid Phase: Melt the cholesteryl heptanoate at a temperature

approximately 5-10 °C above its melting point (e.g., 120-125 °C). Dissolve the lipophilic drug

in the molten lipid.

Preparation of Aqueous Phase: Heat the purified water containing the surfactant(s) to the

same temperature as the lipid phase.

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-

shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-

water (o/w) emulsion.

High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-

pressure homogenizer, pre-heated to the same temperature. Homogenize the emulsion for

3-5 cycles at a pressure of 300-1500 bar.[9][13]

Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature or in an

ice bath while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.

Storage: Store the final SLN dispersion at 4 °C.
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1. Prepare Phases
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Heat Aqueous Phase
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Workflow for preparing SLNs using hot high-pressure homogenization.

Application Note 2: Formulation of Nanostructured
Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles that improve upon SLNs by incorporating

a blend of solid and liquid lipids (oils).[14][15] This creates a less-ordered lipid core, which

increases drug loading capacity and reduces drug expulsion during storage.[15][16]

Cholesteryl heptanoate serves as the solid lipid component.

Experimental Protocol: NLC Preparation
The protocol is similar to that for SLNs, with the key difference being the composition of the

lipid phase.

Materials:

Cholesteryl Heptanoate (Solid Lipid)

Liquid Lipid (e.g., Oleic Acid, Miglyol® 812, Castor Oil)[17]

Drug

Surfactant and Co-surfactant

Purified Water

Procedure:
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Lipid Phase Preparation: Melt the cholesteryl heptanoate and mix it with the liquid lipid at a

specific ratio (e.g., 70:30 solid:liquid lipid). Dissolve the drug in this molten lipid blend.

Aqueous Phase Preparation: Proceed as described in the SLN protocol.

Homogenization and Cooling: Follow steps 3, 4, and 5 from the SLN preparation protocol to

form the final NLC dispersion.

Application Note 3: Characterization of
Nanoparticles
Proper characterization is essential to ensure the quality, stability, and efficacy of the

formulated nanoparticles.[9][16]

Protocol 1: Particle Size, PDI, and Zeta Potential
Analysis

Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Velocimetry for

Zeta Potential.

Procedure:

Dilute the nanoparticle dispersion with purified water to an appropriate concentration to

avoid multiple scattering effects.

Transfer the diluted sample to a cuvette.

Measure the particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential using

a suitable instrument (e.g., Zetasizer).

Perform measurements in triplicate at 25 °C.

Protocol 2: Encapsulation Efficiency (EE) and Drug
Loading (DL)

Technique: Indirect method using centrifugation.
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Procedure:

Separate the free, un-encapsulated drug from the nanoparticles by ultra-centrifugation or

using centrifugal filter units (e.g., Amicon®).

Carefully collect the supernatant/filtrate.

Quantify the amount of free drug in the supernatant (W_free) using a validated analytical

method (e.g., HPLC, UV-Vis spectrophotometry).

Calculate EE% and DL% using the following equations:

EE (%) = [(Total Drug - W_free) / Total Drug] × 100

DL (%) = [(Total Drug - W_free) / Total Weight of Lipids] × 100

Nanoparticle Dispersion
(SLN or NLC)

Particle Size (DLS)
Polydispersity Index (PDI) Zeta Potential (LDV) Encapsulation Efficiency (EE%)

Drug Loading (DL%) In Vitro Drug Release Stability Studies

Comprehensive Profile

Click to download full resolution via product page

Standard workflow for the physicochemical characterization of nanoparticles.

Application Note 4: In Vitro Drug Release Studies
In vitro release studies are performed to predict the drug release profile in vivo. The dialysis

bag method is a common and straightforward technique.

Materials:
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Dialysis membrane (with an appropriate molecular weight cut-off)

Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, optionally with 0.5%

Tween® 80 to maintain sink conditions)

Nanoparticle dispersion

Shaking water bath or incubator

Procedure:

Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

Accurately measure a known volume of the nanoparticle dispersion (e.g., 1-2 mL) and place

it inside the dialysis bag.

Securely close both ends of the bag.

Submerge the bag in a known volume of pre-warmed release medium (e.g., 50-100 mL) in a

beaker.

Place the beaker in a shaking water bath maintained at 37 °C with constant agitation.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample

(e.g., 1 mL) from the release medium.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

medium to maintain a constant volume and sink conditions.

Analyze the drug concentration in the collected samples using a suitable analytical method

(e.g., HPLC, UV-Vis).

Calculate the cumulative percentage of drug released over time. For cholesterol-based

carriers, release is often pH-dependent, with faster release at acidic pH (e.g., pH 5.0) that

mimics the endosomal environment.[2]
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Proposed Mechanism: Cellular Uptake of
Cholesterol-Based Nanoparticles
Cholesterol-based drug delivery systems are often designed to mimic low-density lipoproteins

(LDL), facilitating cellular uptake through receptor-mediated endocytosis, particularly in cancer

cells that overexpress LDL receptors.[2][18] This mechanism can enhance drug delivery to

target cells while minimizing exposure to healthy tissues.

Cancer Cell Cytoplasm

Cholesteryl Heptanoate
Nanoparticle (Drug-Loaded)

LDL Receptor

Binding

Cell Membrane

Receptor-Mediated
Endocytosis

Early Endosome
(pH ~6.0-6.5)

Internalization

Late Endosome / Lysosome
(pH ~4.5-5.0)

Maturation & pH drop

Drug Release

Endosomal Escape/
Nanoparticle Degradation

Intracellular Target
(e.g., Nucleus, Mitochondria)

Therapeutic Action
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Proposed pathway for cellular uptake and drug release from nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cholesterol Heptanoate | 1182-07-6 | FC61969 | Biosynth [biosynth.com]

2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Crystal structure, Hirshfeld surface analysis, interaction energy, and DFT studies of
cholesteryl heptanoate - PMC [pmc.ncbi.nlm.nih.gov]

5. mriquestions.com [mriquestions.com]

6. Cholesteryl heptanoate | C34H58O2 | CID 102014 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. larodan.com [larodan.com]

8. researchgate.net [researchgate.net]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon
cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in
vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

13. banglajol.info [banglajol.info]

14. NANOSTRUCTURED LIPID CARRIERS FOR TRANSDERMAL DRUG DELIVERY |
Semantic Scholar [semanticscholar.org]

15. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug
Delivery - PMC [pmc.ncbi.nlm.nih.gov]

16. Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid
Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

17. impactfactor.org [impactfactor.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b072216?utm_src=pdf-custom-synthesis
https://www.biosynth.com/p/FC61969/1182-07-6-cholesterol-heptanoate
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570546/
https://www.mdpi.com/2073-4360/12/11/2620
https://pmc.ncbi.nlm.nih.gov/articles/PMC8382062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8382062/
https://www.mriquestions.com/uploads/3/4/5/7/34572113/cholesterol_esters_1-s2.0-016378278490002x-main.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Cholesteryl-heptanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Cholesteryl-heptanoate
https://www.larodan.com/product/cholesteryl-heptanoate/
https://www.researchgate.net/publication/365063141_Solid_Lipid_Nanoparticles_SLN
https://www.mdpi.com/1420-3049/27/7/2202
https://www.researchgate.net/publication/336131320_Development_and_characterization_of_an_improved_formulation_of_cholesteryl_oleate-loaded_cationic_solid-lipid_nanoparticles_as_an_efficient_non-viral_gene_delivery_system
https://pubmed.ncbi.nlm.nih.gov/22049973/
https://pubmed.ncbi.nlm.nih.gov/22049973/
https://pubmed.ncbi.nlm.nih.gov/23713413/
https://pubmed.ncbi.nlm.nih.gov/23713413/
https://www.banglajol.info/index.php/ICPJ/article/download/12065/8808
https://www.semanticscholar.org/paper/NANOSTRUCTURED-LIPID-CARRIERS-FOR-TRANSDERMAL-DRUG-Hassan-Shohdy/28c90ce4cfb66bc24ae486bb4d99c80b08f3483a
https://www.semanticscholar.org/paper/NANOSTRUCTURED-LIPID-CARRIERS-FOR-TRANSDERMAL-DRUG-Hassan-Shohdy/28c90ce4cfb66bc24ae486bb4d99c80b08f3483a
https://pmc.ncbi.nlm.nih.gov/articles/PMC7191226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7191226/
https://pubmed.ncbi.nlm.nih.gov/29141534/
https://pubmed.ncbi.nlm.nih.gov/29141534/
http://impactfactor.org/PDF/IJDDT/14/IJDDT,Vol14,Issue3,Article87.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Targeting cancer using cholesterol conjugates - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Cholesteryl
Heptanoate in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072216#cholesteryl-heptanoate-in-drug-delivery-
systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3909757/
https://www.benchchem.com/product/b072216#cholesteryl-heptanoate-in-drug-delivery-systems
https://www.benchchem.com/product/b072216#cholesteryl-heptanoate-in-drug-delivery-systems
https://www.benchchem.com/product/b072216#cholesteryl-heptanoate-in-drug-delivery-systems
https://www.benchchem.com/product/b072216#cholesteryl-heptanoate-in-drug-delivery-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

